1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine
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Overview
Description
1-{[1,1’-Biphenyl]-4-carbonyl}-3-fluoropyrrolidine is an organic compound that features a biphenyl moiety linked to a fluoropyrrolidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-3-fluoropyrrolidine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the biphenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-Biphenyl]-4-carbonyl}-3-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-carbonyl}-3-fluoropyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its biphenyl moiety, which is known for its electronic properties.
Biological Research: The compound can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-3-fluoropyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl moiety allows for π-π stacking interactions, while the fluoropyrrolidine ring can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 1-{[1,1’-Biphenyl]-4-carbonyl}-3-chloropyrrolidine
- 1-{[1,1’-Biphenyl]-4-carbonyl}-3-bromopyrrolidine
- 1-{[1,1’-Biphenyl]-4-carbonyl}-3-iodopyrrolidine
Uniqueness: 1-{[1,1’-Biphenyl]-4-carbonyl}-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-10-11-19(12-16)17(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQFBOITXTHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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